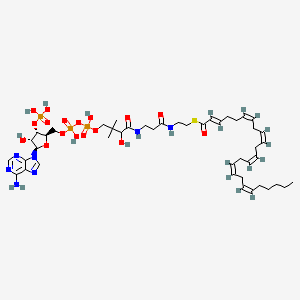

(KDO)-lipid IVA(5-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

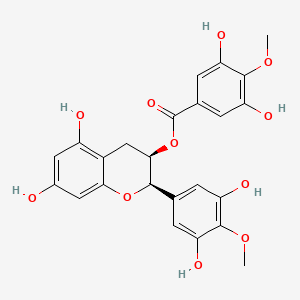

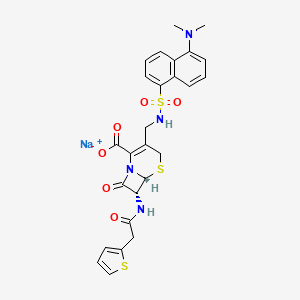

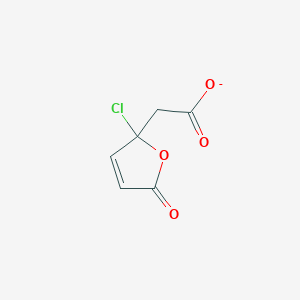

(KDO)-lipid IVA(5-) is (KDO)-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy group. It is the major species at pH 7.3. It is a conjugate base of a (KDO)-lipid IVA.

科学的研究の応用

Lipopolysaccharide Biosynthesis in Bacteria

KDO-lipid IVA(5-) plays a significant role in the biosynthesis of lipopolysaccharides (LPS) in bacteria. Studies have identified enzymes such as 3-deoxy-D-manno-octulosonic acid (KDO) transferase in Escherichia coli, which are critical in transferring KDO to lipid A or its precursor, lipid IVA. This process is pivotal in the formation of LPS, a key component of the outer membrane of Gram-negative bacteria, impacting their survival and interaction with host organisms (Belunis & Raetz, 1992).

Structural Analysis and Enzymatic Studies

Research has focused on understanding the structural and functional aspects of enzymes involved in attaching KDO to lipid IVA. For instance, the study of cytoplasmic KDO-transferases in Escherichia coli has provided insights into the semisynthetic preparation of complex lipopolysaccharide substructures and analogs, essential for understanding bacterial cell wall structures and functions (Brożek, Hosaka, Robertson, & Raetz, 1989).

Role in Cell Growth and Lipid A Modification

KDO attachment to lipid A, a component of LPS, has been shown to be essential for bacterial cell growth. The inactivation of genes responsible for this attachment results in the accumulation of precursors like lipid IVA and impacts the bacterial growth (Belunis, Clementz, Carty, & Raetz, 1995). Additionally, studies have demonstrated the existence of enzymes that selectively remove the KDO domain from substrates like KDO2-lipid IVA, highlighting the complex regulation of lipid A biosynthesis in bacteria (Price, Jeyaretnam, Carlson, Kadrmas, Raetz, & Brożek, 1995).

Application in Microbial Pathogenesis Studies

KDO-lipid IVA(5-) has been implicated in studies related to microbial pathogenesis. For example, the characterization of enzymes like KDO hydrolase in Helicobacter pylori reveals their role in modifying gram-negative bacterial LPS, which is critical in understanding the pathogenic mechanisms of these bacteria (Stead, Tran, Ferguson, McGrath, Cotter, & Trent, 2005).

特性

製品名 |

(KDO)-lipid IVA(5-) |

|---|---|

分子式 |

C76H137N2O30P2-5 |

分子量 |

1620.8 g/mol |

IUPAC名 |

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |

InChIキー |

GPNCBCJEDRRCDW-ACUQGRCXSA-I |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[e]indolium](/img/structure/B1264472.png)